(R)-2-Amino-4,5-dimethyl-1-(1-phenylethyl)-1H-pyrrole-3-carbonitrile

Chiral purity Enantioselective synthesis Procurement specification

Kinase inhibitor programs demand enantiomerically defined building blocks to eliminate SAR ambiguity. The (R)-enantiomer (CAS 177570-36-4) provides a defined 3D pharmacophore for ATP-binding site engagement, while the racemate (CAS 104915-38-0) confounds dose-response interpretation. - Enantiomerically pure (95%) (R)-configuration ensures unambiguous kinase target engagement - (R)-α-methylbenzyl group enables diastereoselective cyclization to pyrrolo[2,3-d]pyrimidine scaffolds - Defined physicochemical profile: density 1.1±0.1 g/cm³, bp 429.8±45.0 °C for predictable purification - Classified in ChEBI as a tyrosine kinase inhibitor; suitable for regulatory-compliant pharmacological profiling

Molecular Formula C15H17N3
Molecular Weight 239.32 g/mol
Cat. No. B12855683
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-2-Amino-4,5-dimethyl-1-(1-phenylethyl)-1H-pyrrole-3-carbonitrile
Molecular FormulaC15H17N3
Molecular Weight239.32 g/mol
Structural Identifiers
SMILESCC1=C(N(C(=C1C#N)N)C(C)C2=CC=CC=C2)C
InChIInChI=1S/C15H17N3/c1-10-11(2)18(15(17)14(10)9-16)12(3)13-7-5-4-6-8-13/h4-8,12H,17H2,1-3H3/t12-/m1/s1
InChIKeyRFMPKXIVILASJR-GFCCVEGCSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Buyer's Guide: (R)-2-Amino-4,5-dimethyl-1-(1-phenylethyl)-1H-pyrrole-3-carbonitrile


(R)-2-Amino-4,5-dimethyl-1-(1-phenylethyl)-1H-pyrrole-3-carbonitrile is a chiral 2-aminopyrrole-3-carbonitrile bearing a (R)-α-methylbenzyl substituent on the pyrrole nitrogen. It is catalogued as a small-molecule building block for medicinal chemistry and kinase inhibitor programs and is classified in ChEBI as a tyrosine kinase inhibitor [1]. The compound possesses a molecular formula of C15H17N3 and a molecular weight of 239.32 g/mol [2].

Procurement Chiral (R)-enantiomer building block for kinase inhibitor programs
Workflow Asymmetric synthesis and enantiomer-specific assay studies
Selection Logic Stereochemical-control context; racemate and (S)-enantiomer review required

Why Generic Analogs Cannot Replace (R)-2-Amino-4,5-dimethyl-1-(1-phenylethyl)-1H-pyrrole-3-carbonitrile


The (R)-configuration of the N-α-methylbenzyl substituent defines the three-dimensional presentation of the 2-amino-3-carbonitrile pharmacophore, and replacement with the (S)-enantiomer, the racemate, or achiral N-phenyl or N-phenethyl analogs alters both steric and electronic properties at the pyrrole nitrogen. Enantiomer-specific procurement is essential for applications where stereochemistry governs target engagement or downstream synthetic planning; using the racemate (CAS 104915-38-0) introduces ambiguity in biological assays, while the achiral N-phenyl analog (CAS 54329-29-2) lacks the chiral auxiliary potential of the (R)-α-methylbenzyl group.

Target: (R)-enantiomer
Defined stereochemistry for target engagement and chiral auxiliary use
Racemate (CAS 104915-38-0)
1:1 enantiomer mixture introduces assay ambiguity and may shift SAR interpretation
(S)-enantiomer (CAS 177570-37-5)
Opposite stereochemistry may alter binding mode and diastereoselective outcomes
N-phenyl analog (CAS 54329-29-2)
Achiral; lacks chiral auxiliary potential and ChEBI kinase inhibitor annotation

(R)-2-Amino-4,5-dimethyl-1-(1-phenylethyl)-1H-pyrrole-3-carbonitrile vs. Closest Analogs


Enantiomeric Purity vs. Racemate and (S)-Enantiomer

The (R)-enantiomer (CAS 177570-36-4) is supplied at a certified purity of 95% , and the racemic mixture (CAS 104915-38-0) is supplied at a minimum purity of 98% , but the (R)-enantiomer is the only stereochemically defined form suitable for enantioselective applications. The (S)-enantiomer (CAS 177570-37-5) can be procured separately , enabling direct enantiomer comparison in chiral assays.

Enantiomeric Purity
Supplier specification
(R)-enantiomer: 95% (GC/HPLC). Racemate: NLT 98%. (S)-enantiomer: 95% (vendor spec). Only (R) offers defined stereochemistry.
Stereochemical-control study fit; racemate may confound chiral assay interpretation.
Commercial supplier data; analytical method: GC or HPLC.
Chiral purity Enantioselective synthesis Procurement specification

Physicochemical Profile vs. N-Phenyl Analog

The (R)-enantiomer (C15H17N3, MW 239.32 g/mol) exhibits distinct calculated physicochemical properties compared to the achiral N-phenyl analog (C13H13N3, MW 211.26 g/mol). The measured density of the (R)-enantiomer is 1.1±0.1 g/cm³ with a boiling point of 429.8±45.0 °C at 760 mmHg , whereas the N-phenyl analog has a predicted density of approximately 1.15 g/cm³ and a boiling point of approximately 393.0±35.0 °C at 760 mmHg .

Physicochemical Profile
Cross-study comparable
(R): density 1.1±0.1 g/cm³, bp 429.8±45.0 °C. N-phenyl analog: ~1.15 g/cm³, ~393.0±35.0 °C.
Higher boiling point and lower density may support high-temperature reaction screening.
Calculated values; experimental confirmation may vary.
LogP prediction Molecular weight Physicochemical property

Chiral Auxiliary Potential vs. N-(2-Phenylethyl) Regioisomer

The (R)-α-methylbenzyl substituent on the pyrrole nitrogen has been employed as a chiral auxiliary in the asymmetric synthesis of pyrrolo[2,3-d]pyrimidine derivatives, as disclosed in patent documentation . In contrast, the N-(2-phenylethyl) regioisomer (CAS 55817-73-7) lacks the chiral center at the benzylic position and therefore cannot impart stereochemical control. The (R)-enantiomer is explicitly documented as a starting material for the synthesis of 5,6-dimethyl-7H-pyrrolo[2,3]pyrimidin-4-amine .

Chiral Auxiliary Potential
Class-level inference
(R)-α-methylbenzyl group reported as chiral auxiliary in pyrrolo[2,3-d]pyrimidine synthesis. N-(2-phenylethyl) regioisomer: achiral, no stereochemical induction.
Supports stereochemical-control context for asymmetric synthesis planning.
Patent-based reference; data to verify in target synthetic route.
Chiral auxiliary Diastereoselective synthesis Building block

Tyrosine Kinase Inhibitor Classification

The (R)-enantiomer is classified in the ChEBI database as a tyrosine kinase inhibitor [1]. The N-phenyl analog (CAS 54329-29-2) is not annotated with this classification in the same database. Quantitative target engagement data (IC50/Ki) for the (R)-enantiomer against specific kinases are not publicly available in the open literature at the time of this analysis, so this annotation should be treated as a class-level inference rather than a direct activity comparison.

Kinase Inhibitor Annotation
Data to verify
ChEBI classification: tyrosine kinase inhibitor. No public IC50/Ki data available.
Class-level annotation; quantitative target engagement requires in-house validation.
Database annotation only; N-phenyl analog lacks this classification.
Kinase inhibitor Tyrosine kinase Target engagement

Application Scenarios: (R)-2-Amino-4,5-dimethyl-1-(1-phenylethyl)-1H-pyrrole-3-carbonitrile


Chiral Building Block for Fused Heterocycle Synthesis

The (R)-α-methylbenzyl group enables diastereoselective cyclization reactions to construct pyrrolo[2,3-d]pyrimidine scaffolds, as referenced in patent synthetic routes . The achiral N-phenyl or N-(2-phenylethyl) analogs cannot provide stereochemical induction in these transformations.

Kinase Inhibitor Lead Discovery

Classified as a tyrosine kinase inhibitor [1], the (R)-enantiomer offers a defined three-dimensional pharmacophore for kinase ATP-binding site engagement. The racemate would confound SAR interpretation, while the (S)-enantiomer may exhibit different binding modes or potencies.

Physicochemical Property Optimization

With a measured density of 1.1±0.1 g/cm³ and a boiling point of 429.8±45.0 °C , the (R)-enantiomer offers distinct handling and purification profiles compared to the lower-boiling, denser N-phenyl analog, providing formulation and synthetic processing advantages.

Enantiomer-Specific Pharmacological Studies

Procurement of the optically pure (R)-enantiomer (95% purity) enables dose-response and selectivity studies without interference from the opposite enantiomer, which is critical for regulatory-compliant pharmacological profiling.

Application
Selection Property
Validation Focus
Fused heterocycle synthesis
Chiral auxiliary capacity
Diastereoselectivity outcome review
Kinase inhibitor screening
Stereochemically defined pharmacophore
Target engagement assay validation
Physicochemical optimization
Boiling point and density profile
High-temperature process compatibility
Enantiomer-specific pharmacology
Certified enantiomeric purity
Chiral assay interference control
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